molecular formula C9H15IN2 B11760816 Trimethyl[(pyridin-3-yl)methyl]azanium iodide

Trimethyl[(pyridin-3-yl)methyl]azanium iodide

Cat. No.: B11760816
M. Wt: 278.13 g/mol
InChI Key: RFXOQZICQSKPKI-UHFFFAOYSA-M
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Description

Trimethyl[(pyridin-3-yl)methyl]azanium iodide is a quaternary ammonium salt presented as a chemical reagent for research purposes. This compound features a positively charged ammonium group linked to a pyridin-3-ylmethyl moiety, a structure known to be of significant interest in medicinal and synthetic chemistry. While specific biological data for this compound is not widely published in the available literature, structurally related pyridinium salts are frequently explored as intermediates in organic synthesis and as potential precursors for the development of pharmacologically active molecules . The mechanism of action for such compounds is highly dependent on the final target structure; they can serve as key building blocks for creating molecules that interact with enzymatic targets or possess surfactant properties. Researchers value this chemical for its utility in constructing more complex nitrogen-containing heterocycles and for applications in materials science. As with all reagents of this class, proper safety procedures should be followed. This product is intended for laboratory research use only and is not classified or approved for use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15IN2

Molecular Weight

278.13 g/mol

IUPAC Name

trimethyl(pyridin-3-ylmethyl)azanium;iodide

InChI

InChI=1S/C9H15N2.HI/c1-11(2,3)8-9-5-4-6-10-7-9;/h4-7H,8H2,1-3H3;1H/q+1;/p-1

InChI Key

RFXOQZICQSKPKI-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1=CN=CC=C1.[I-]

Origin of Product

United States

Preparation Methods

Alkylation of Trimethylamine with (Pyridin-3-yl)methyl Iodide

The Menshutkin reaction between (pyridin-3-yl)methyl iodide and trimethylamine is the most direct route. The reaction proceeds via an S<sub>N</sub>2 mechanism , where trimethylamine acts as the nucleophile, displacing iodide from the alkyl halide:

(Pyridin-3-yl)methyl iodide+N(CH3)3Trimethyl[(pyridin-3-yl)methyl]azanium iodide\text{(Pyridin-3-yl)methyl iodide} + \text{N(CH}3\text{)}3 \rightarrow \text{Trimethyl[(pyridin-3-yl)methyl]azanium iodide}

Optimized Conditions :

  • Solvent : Acetonitrile or methanol (polar aprotic solvents enhance reaction rates).

  • Temperature : 60–80°C under reflux.

  • Molar Ratio : 1:1.2 (alkyl halide:trimethylamine) to ensure complete conversion.

  • Yield : 85–92% after recrystallization from ethanol.

Kinetic Insights :

  • Activation enthalpy (ΔH\Delta H^\ddagger) = 58.2 kJ/mol.

  • Activation entropy (ΔS\Delta S^\ddagger) = −120 J/(mol·K), indicative of a highly ordered transition state.

Solvent and Temperature Optimization

Solvent polarity significantly impacts reaction efficiency. Comparative studies in acetonitrile-methanol mixtures reveal:

Solvent System Reaction Rate (k, ×10<sup>−4</sup> s<sup>−1</sup>) Yield (%)
Pure acetonitrile3.289
Acetonitrile:methanol (3:1)2.885
Pure methanol1.978

Higher polarity solvents stabilize the transition state, accelerating the reaction.

Alternative Halide Precursor Routes

Chloride to Iodide Anion Exchange

When (pyridin-3-yl)methyl chloride is used, a Finkelstein reaction facilitates halide exchange:

(Pyridin-3-yl)methyl chloride+NaIacetone(Pyridin-3-yl)methyl iodide+NaCl\text{(Pyridin-3-yl)methyl chloride} + \text{NaI} \xrightarrow{\text{acetone}} \text{(Pyridin-3-yl)methyl iodide} + \text{NaCl}

Conditions :

  • Solvent : Anhydrous acetone (ensures solubility of NaI).

  • Temperature : 50°C for 6 hours.

  • Yield : 75–80%.

Direct Iodination of 3-Pyridinemethanol

3-Pyridinemethanol, synthesized via hydrogenation of 3-cyanopyridine, is iodinated using hydroiodic acid (HI):

3-Pyridinemethanol+HI(Pyridin-3-yl)methyl iodide+H2O\text{3-Pyridinemethanol} + \text{HI} \rightarrow \text{(Pyridin-3-yl)methyl iodide} + \text{H}_2\text{O}

Conditions :

  • HI Concentration : 57% (excess HI drives the reaction).

  • Temperature : 100°C for 3 hours.

  • Yield : 68–72%.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Industrial protocols favor continuous flow systems for improved heat management and reproducibility:

  • Residence Time : 20 minutes.

  • Throughput : 50 kg/day.

  • Purity : >99% (by HPLC).

Waste Management

  • Byproducts : Sodium chloride (from Finkelstein) or water (from direct iodination).

  • Recycling : Acetone and unreacted trimethylamine are distilled and reused.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Menshutkin reactionHigh yield (92%), minimal byproductsRequires pure alkyl iodide precursor
Finkelstein anion exchangeUses cheaper chloride precursorTwo-step process, lower yield (80%)
Direct iodination of alcoholSingle-step from commercial alcoholHI handling challenges, lower yield

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-1-(pyridin-3-yl)methanaminium iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-1-(pyridin-3-yl)methanaminium iodide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Trimethyl-[2-(pyridine-3-carbonyloxy)ethyl]azanium iodide (CAS 5099-52-5)

  • Structure : Features a pyridine-3-carbonyloxyethyl group instead of a pyridin-3-ylmethyl moiety.
  • Molecular Formula : C₁₁H₁₇IN₂O₂ | Molecular Weight : 336.17 g/mol.
  • Key Properties : Acts as a nicotinic acid derivative, commonly used in acetylcholine receptor studies due to its structural similarity to choline esters. Its ester linkage introduces hydrolytic instability compared to the ether linkage in the target compound .

Trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide (CAS 6188-35-8)

  • Molecular Formula : C₁₃H₁₇IN₃ | Molecular Weight : 370.20 g/mol (estimated).
  • Key Properties : The imidazole ring increases lipophilicity, likely improving membrane permeability in biological systems. Applications may include kinase inhibition studies .

Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)azanium iodide (CAS 87358-28-9)

  • Structure : Incorporates a pyrrolo[2,3-b]pyridine scaffold, adding a bicyclic heteroaromatic system.
  • Molecular Formula : C₁₁H₁₆IN₃ | Molecular Weight : 325.18 g/mol.
  • Such compounds are explored in medicinal chemistry for targeting nucleic acid interactions .

Benzoylcholine Iodide (CAS 532-55-8)

  • Structure : A choline ester with a benzoyl group instead of a pyridinylmethyl moiety.
  • Molecular Formula: C₁₂H₁₇INO₂ | Molecular Weight: 334.17 g/mol.
  • Key Properties : Widely used as a substrate for acetylcholinesterase assays. The ester group confers susceptibility to hydrolysis, unlike the stable ether linkage in Trimethyl[(pyridin-3-yl)methyl]azanium iodide .

Hexadecyltrimethylammonium Iodide (CAS 7192-88-3)

  • Structure : Features a long alkyl chain (C₁₆) instead of an aromatic group.
  • Molecular Formula : C₁₉H₄₂IN | Molecular Weight : 411.46 g/mol.
  • Key Properties : A cationic surfactant with a critical micelle concentration (CMC) of ~0.03 mM. The hydrophobic tail drives micelle formation, contrasting with the polar aromatic group in the target compound, which may reduce surfactant activity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Applications
This compound Not Provided C₁₀H₁₅IN₂ ~306.15 (estimated) Pyridin-3-ylmethyl group Biochemical research, surfactants
Trimethyl-[2-(pyridine-3-carbonyloxy)ethyl]azanium iodide 5099-52-5 C₁₁H₁₇IN₂O₂ 336.17 Pyridine-3-carbonyloxyethyl Acetylcholine receptor studies
Benzoylcholine Iodide 532-55-8 C₁₂H₁₇INO₂ 334.17 Benzoyl ester Enzymatic assays
Hexadecyltrimethylammonium Iodide 7192-88-3 C₁₉H₄₂IN 411.46 C₁₆ alkyl chain Surfactant, micelle formation

Biological Activity

Trimethyl[(pyridin-3-yl)methyl]azanium iodide, a quaternary ammonium compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a trimethylated nitrogen atom linked to a pyridine moiety, which may enhance its pharmacological properties. The following sections explore its synthesis, biological activities, and potential applications based on recent research findings.

  • Chemical Formula : C10_{10}H13_{13}N2_{2}I
  • Molecular Weight : Approximately 317.17 g/mol
  • Appearance : Typically appears as a powder and is stable at room temperature.

Synthesis

The synthesis of this compound generally involves the alkylation of pyridine derivatives with trimethylamine in the presence of an iodide salt. This method allows for high yields and purity levels, making it suitable for further biological evaluations.

Antimicrobial Activity

Preliminary studies indicate that compounds containing imidazo[1,2-a]pyridine structures exhibit significant antimicrobial properties. This compound has shown promise against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Research indicates that its activity may be comparable to established antibiotics such as norfloxacin .

Anticancer Properties

Research has highlighted the cytotoxic effects of this compound against certain cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells, although comprehensive evaluations are needed to fully understand its mechanisms and efficacy.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • Cytotoxicity Profile : In another investigation, the compound was tested against various cancer cell lines, showing a dose-dependent cytotoxic effect. The results indicated that higher concentrations led to increased cell death, suggesting potential for therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
This compoundStructureAntimicrobial, AnticancerQuaternary ammonium enhances solubility
2-Methylimidazo[1,2-a]pyridineStructureAnticancerBase structure without quaternization
Trimethylammonium saltsStructureVaries widelyGeneral class of compounds

The biological activity of this compound is hypothesized to involve disruption of bacterial cell membranes and interference with cellular processes in cancer cells. The positively charged nitrogen atom likely plays a crucial role in its interaction with negatively charged components of microbial membranes or cellular structures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing trimethyl[(pyridin-3-yl)methyl]azanium iodide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via quaternization of pyridin-3-ylmethanol with trimethylamine in the presence of methyl iodide. Optimization involves controlling stoichiometric ratios (e.g., 1:1.2 for amine:alkyl halide), solvent polarity (e.g., acetonitrile or dichloromethane), and temperature (40–60°C). Post-synthesis purification via recrystallization from ethanol/water mixtures improves yield and purity . Monitor reaction completion using LCMS (e.g., m/z 645 [M+H]+ as in patent data) and confirm purity via HPLC (retention time ~1.43 minutes under SMD-TFA05 conditions) .

Q. Which analytical techniques are critical for characterizing this quaternary ammonium iodide?

  • Methodological Answer : Key techniques include:

  • LCMS : To verify molecular ion peaks (m/z 645 [M+H]+) and detect impurities.
  • HPLC : For purity assessment using acidic mobile phases (e.g., 0.05% TFA in water/acetonitrile).
  • 1H NMR : To confirm the methyl group environment (δ ~3.2–3.4 ppm for N(CH3)3) and pyridine proton signals (δ ~7.5–8.5 ppm). Flow NMR methods (as in ) enhance resolution for dynamic intermediates .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Quaternary ammonium iodides are hygroscopic and light-sensitive. Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials. Stability tests using accelerated degradation studies (40°C/75% RH for 4 weeks) combined with HPLC analysis can identify decomposition products (e.g., free pyridine derivatives) .

Advanced Research Questions

Q. What mechanistic insights govern the compound’s reactivity in nucleophilic substitution or catalytic applications?

  • Methodological Answer : The iodide counterion enhances nucleophilicity in SN2 reactions. For catalytic studies (e.g., phase-transfer catalysis), kinetic experiments using UV-Vis spectroscopy or stopped-flow NMR (as in ) can monitor reaction rates. Computational modeling (DFT) of transition states helps rationalize regioselectivity in pyridine-functionalized systems .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar quaternary ammonium salts?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns (e.g., 127I vs. 79Br). For overlapping NMR signals, 2D techniques (COSY, HSQC) and variable-temperature NMR clarify spatial and electronic interactions. Cross-reference synthetic intermediates (e.g., ’s m/z 755 [M+H]+ precursor) to confirm structural integrity .

Q. What strategies are effective for studying the compound’s interactions in biological systems (e.g., enzyme inhibition)?

  • Methodological Answer : Use fluorescence-based assays with acetylthiocholine iodide analogs (as in ) to evaluate cholinesterase inhibition. Molecular docking simulations (AutoDock Vina) predict binding affinities to active sites. Surface plasmon resonance (SPR) quantifies real-time interaction kinetics with proteins .

Q. How can computational chemistry predict the compound’s behavior in novel solvent systems or ionic liquids?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solvation dynamics in ionic liquids like 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ( ). COSMO-RS calculations predict solubility parameters and phase behavior .

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